2-Azaspiro[3.4]octan-6-ol
Description
Significance of Spirocyclic Scaffolds in Modern Organic and Medicinal Chemistry
The unique structural characteristics of spirocyclic scaffolds have made them increasingly valuable in the fields of organic and medicinal chemistry. bldpharm.comtandfonline.com Their application has been shown to enhance the properties of drug candidates, contributing to the development of novel therapeutics. tandfonline.com
A key advantage of spirocycles is their inherent three-dimensionality. The spiro atom, being a quaternary carbon, forces the two rings into perpendicular planes, creating a rigid and well-defined spatial arrangement. rsc.org This rigidity reduces the conformational flexibility of the molecule, which can be advantageous in drug design. tandfonline.comsmolecule.com By locking the molecule into a specific conformation, it is possible to optimize the orientation of functional groups for binding to biological targets with high precision. tandfonline.com This can lead to improved potency and selectivity of a drug candidate.
The incorporation of spirocyclic systems into a molecule can significantly influence its physicochemical properties, which are crucial for its behavior as a drug. These properties include:
Fsp3 character: The fraction of sp3-hybridized carbon atoms (Fsp3) is a measure of a molecule's three-dimensionality. bldpharm.comtandfonline.com An increase in Fsp3 character, often achieved by introducing spirocycles, generally correlates with improved clinical success rates. bldpharm.com This is attributed to enhanced solubility and the ability to occupy a greater target space. researchgate.net
Solubility: Aqueous solubility is a critical factor for drug absorption and distribution. Spirocyclic compounds, with their higher Fsp3 character, tend to be more soluble than their flat aromatic counterparts. tandfonline.com The introduction of azaspirocycles, for instance, has been shown to increase solubility. tandfonline.com
Metabolic stability: The metabolic breakdown of a drug can limit its efficacy. The rigid structure of spirocycles can make them less susceptible to metabolic enzymes, thereby improving their stability in the body. tandfonline.comresearchgate.net
Shape diversity: Spirocycles provide a diverse range of molecular shapes that can be tailored to fit specific biological targets. researchgate.net This allows for the exploration of novel chemical space and the development of drugs with new mechanisms of action. rsc.org
Overview of Azaspiro[3.4]octane Framework in Chemical Research
The azaspiro[3.4]octane framework consists of a five-membered cyclopentane (B165970) ring and a four-membered azetidine (B1206935) ring sharing a common spiro atom. This particular scaffold has garnered significant interest in drug discovery due to its unique combination of rigidity and the presence of a nitrogen atom, which can be a key interaction point with biological targets.
The synthesis and application of azaspirocycles have been a subject of growing interest in medicinal chemistry. tandfonline.com The development of efficient synthetic routes to access these complex structures has been crucial for their exploration. rsc.org The azaspiro[3.4]octane motif, in particular, has emerged as a valuable building block in the design of novel therapeutics. For instance, derivatives of 2-azaspiro[3.4]octane have been investigated as M4 receptor agonists, which are of interest for the treatment of various central nervous system disorders. nih.gov This highlights the potential of this scaffold in generating new drug candidates with improved properties. The parent compound, 2-azaspiro[3.4]octane, is a known chemical entity with established synthetic routes. rsc.orgnih.gov
The specific compound, 2-Azaspiro[3.4]octan-6-ol , is a derivative of this framework and is commercially available as a building block for further chemical synthesis. kingscientific.combldpharm.combldpharm.comaksci.com Its chemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1638920-41-8 | kingscientific.combldpharm.combldpharm.com |
| Molecular Formula | C7H13NO | kingscientific.combldpharm.com |
| Molecular Weight | 127.18 g/mol | bldpharm.com |
The hydrochloride salt of this compound is also available.
| Property | Value | Source |
| CAS Number | 1638767-65-3 | bldpharm.com |
| Molecular Formula | C7H14ClNO | bldpharm.com |
| Purity | 97% | bldpharm.com |
| Physical Form | Solid | bldpharm.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-azaspiro[3.4]octan-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c9-6-1-2-7(3-6)4-8-5-7/h6,8-9H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVEMDMMDFHXQSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1O)CNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Azaspiro 3.4 Octan 6 Ol and Analogous Structures
Classical and Contemporary Approaches to the Azaspiro[3.4]octane Core
The construction of the azaspiro[3.4]octane skeleton can be achieved through various synthetic strategies, broadly categorized into annulation techniques, ring expansion/opening reactions, and cycloadditions.
Annulation Strategies for Spirocyclic Construction
Annulation, the formation of a new ring onto a pre-existing one, is a fundamental approach to spirocycle synthesis. For the azaspiro[3.4]octane core, this can involve either the formation of the cyclopentane (B165970) ring or the four-membered azetidine (B1206935) ring.
Cyclopentane Ring Annulation: One strategy involves building the cyclopentane ring onto a nitrogen-containing precursor. rsc.org This approach often utilizes readily available starting materials and conventional chemical transformations. rsc.org
Four-Membered Ring Annulation: Alternatively, the azetidine ring can be constructed onto a cyclopentane derivative. rsc.org This method has also been successfully employed, offering different strategic advantages in terms of substrate availability and control over substitution patterns. rsc.org A rhodium-catalyzed dearomatizing oxidative annulation of 2-alkenylphenols with alkynes and enynes has also been developed to produce highly functionalized spirocyclic compounds. bohrium.com
Table 1: Comparison of Annulation Strategies for 2-Azaspiro[3.4]octane Core Synthesis
| Annulation Strategy | Key Features | Advantages |
|---|---|---|
| Cyclopentane Ring Annulation | Construction of the five-membered ring onto a nitrogenous precursor. | Often utilizes readily available starting materials. rsc.org |
| Four-Membered Ring Annulation | Formation of the azetidine ring onto a cyclopentane substrate. | Provides alternative synthetic routes and substitution patterns. rsc.org |
Ring Expansion and Ring-Opening Reactions in Spirocycle Synthesis
Ring expansion and ring-opening reactions of strained ring systems provide powerful methods for constructing spirocyclic frameworks. These transformations can create the spiro quaternary carbon, a challenging synthetic step. uniovi.es
Ring Expansion: A notable example is the cascade reaction of chlorosulfate (B8482658) derivatives, which involves a thermal elimination, a ring-expansion, and a subsequent cationic cyclization to form spirocarbocycles. uniovi.esacs.orgnih.gov This method is operationally simple, requiring no additional reagents or catalysts. uniovi.esnih.gov Another approach involves the ring expansion of spirocyclopropanes, which are versatile scaffolds for accessing functionalized spirocyclic compounds. acs.org The combination of calcium carbide and water can serve as a source of acetylene (B1199291) for the ring expansion of cyclic tosylhydrazones to form spirocyclic pyrazoles. thieme-connect.com
Ring-Opening Reactions: Ring-opening of suitable precursors can also lead to the formation of spirocycles. For instance, the opening of an oxetane (B1205548) ring in the presence of a nucleophile can initiate a cascade of reactions leading to the desired spirocyclic product.
These methods offer unique pathways to the azaspiro[3.4]octane core, often with the advantage of creating complex structures from simpler starting materials in a single step.
Cycloaddition Reactions
Cycloaddition reactions are highly efficient in constructing cyclic and spirocyclic systems by forming multiple carbon-carbon or carbon-heteroatom bonds in a single step.
[2+2+2]-Cycloadditions: While less common for this specific spirocycle, [2+2+2]-cycloadditions of appropriate diynes and nitriles can theoretically provide a route to the azaspiro[3.4]octane core.
[2+3]-Cycloadditions: 1,3-dipolar cycloaddition reactions are a valuable tool for synthesizing spirocyclic systems. lookchem.com For instance, the reaction of a thiocarbonyl ylide with a β,β-disubstituted conjugated ester has been used to form a thiolane ring, which is a key step in the synthesis of 6-thia-2-azaspiro[3.4]octane derivatives. lookchem.com
Diels-Alder Reactions: The Diels-Alder reaction, a [4+2] cycloaddition, is a foundational method for constructing six-membered rings and can be adapted for spirocycle synthesis.
Stereoselective Synthesis of Chiral 2-Azaspiro[3.4]octan-6-ol Derivatives
The biological activity of spirocyclic compounds is often dependent on their stereochemistry. Therefore, the development of stereoselective methods to access enantiomerically pure this compound derivatives is of paramount importance.
Development of Enantioselective Routes and Chiral Auxiliaries
The synthesis of chiral building blocks for medicinal applications often relies on asymmetric catalysis. psu.edu Enantioselective routes to chiral this compound derivatives can be achieved through various strategies, including the use of chiral catalysts and chiral auxiliaries.
Chiral Catalysts: Asymmetric hydrogenation using chiral rhodium and ruthenium catalysts, such as those based on DuPHOS and BPE ligands, has proven effective in synthesizing a variety of chiral compounds. psu.edu Chiral phosphoric acid catalysis has been employed for the enantioselective electrophilic aromatic amination to produce planar-chiral macrocycles. nih.gov Ruthenium pybox-catalyzed enantioselective intramolecular C-H amination of sulfamoyl azides is another powerful method for creating chiral cyclic compounds. organic-chemistry.org
Chiral Auxiliaries: Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is established, the auxiliary is removed. This approach has been widely used in the asymmetric synthesis of various chiral molecules.
Biocatalysis: ω-Transaminases are enzymes that can be used for the enantioselective synthesis of chiral amines from prochiral ketones, offering a green and efficient alternative to traditional chemical methods. mdpi.com
Asymmetric Induction in Spiroazetidine Synthesis
Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over the other, driven by a chiral feature in the substrate, reagent, or catalyst. wikipedia.org In the context of spiroazetidine synthesis, this is crucial for obtaining the desired stereoisomer.
Substrate Control: The inherent chirality within a starting material can direct the stereochemical outcome of subsequent reactions. This is a common strategy in natural product synthesis.
Reagent Control: Chiral reagents can be used to introduce stereochemistry during the formation of the spirocyclic system.
Catalyst Control: The use of chiral catalysts is a highly efficient method for achieving asymmetric induction. wikipedia.org For example, a copper(I)-catalyzed asymmetric Kinugasa/aryl C-C coupling cascade reaction has been developed for the synthesis of chiral spiro[azetidine-3,3'-indoline]-2,2'-diones. nih.gov Organocatalytic strategies, such as the use of bifunctional cinchona-type alkaloids, have also been successful in the asymmetric synthesis of spirooxindole-based azetidines. mdpi.com
Table 2: Examples of Asymmetric Induction in Spiroazetidine Synthesis
| Method | Catalyst/Auxiliary | Key Transformation | Stereoselectivity |
|---|---|---|---|
| Copper-Catalyzed Cascade Reaction | Copper(I) with a chiral ligand | Asymmetric Kinugasa/aryl C-C coupling | High enantioselectivity nih.gov |
| Organocatalysis | Bifunctional cinchona-type alkaloid | Formal [2+2] annulation | Good regio- and enantioselectivities mdpi.com |
Protecting Group Strategies in this compound Synthesis
The synthesis of this compound involves functional groups—a secondary amine and a secondary alcohol—that often require protection to prevent unwanted side reactions during the construction of the spirocyclic framework. The selection of appropriate protecting groups is crucial and is guided by their stability under various reaction conditions and the ease of their selective removal. An orthogonal protecting group strategy, where one group can be removed without affecting the other, is highly desirable for the differential functionalization of the amine and alcohol moieties. organic-chemistry.org
Protection of the Azetidine Nitrogen:
The secondary amine in the azetidine ring is nucleophilic and can interfere with many synthetic transformations. Therefore, its protection is a key first step in many synthetic routes. The most commonly employed protecting group for the nitrogen atom of azaspirocycles and related amino alcohols is the tert-butoxycarbonyl (Boc) group. nih.gov The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. It is stable to a wide range of non-acidic reaction conditions and can be readily removed with acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent. nih.govgoogle.com
Protection of the Hydroxyl Group:
The hydroxyl group at the 6-position of the cyclopentane ring may also require protection, depending on the subsequent reaction steps. Common protecting groups for alcohols include silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS) or triethylsilyl (TES), which are introduced using the corresponding silyl chloride in the presence of a base like imidazole. uchicago.edu These groups are generally stable under a variety of conditions but can be selectively removed using fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF).
Alternatively, the hydroxyl group can be protected as a benzyl (B1604629) (Bn) ether, which is stable to a wide range of conditions but can be removed by catalytic hydrogenation. ug.edu.pl This allows for an orthogonal deprotection strategy if the amine is protected with a Boc group. Acyl groups like acetyl (Ac) or benzoyl (Bz) can also be used, although they are generally more labile to basic or acidic hydrolysis. ug.edu.pl
The following table summarizes common protecting group strategies that could be employed in the synthesis of this compound:
| Functional Group | Protecting Group | Abbreviation | Introduction Reagents | Deprotection Conditions | Orthogonal to |
| Amine | tert-Butoxycarbonyl | Boc | Boc₂O, Base (e.g., Et₃N, DMAP) | Acid (e.g., TFA, HCl) | Cbz, Bn, Silyl ethers |
| Amine | Benzyloxycarbonyl | Cbz | Benzyl chloroformate, Base | H₂, Pd/C | Boc, Fmoc, Silyl ethers |
| Amine | 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Base | Base (e.g., Piperidine) | Boc, Cbz, Bn, Silyl ethers |
| Hydroxyl | tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, Imidazole | Fluoride source (e.g., TBAF) | Boc, Cbz, Fmoc, Bn |
| Hydroxyl | Benzyl | Bn | Benzyl bromide, Base (e.g., NaH) | H₂, Pd/C | Boc, Fmoc, Silyl ethers |
| Hydroxyl | Acetyl | Ac | Acetic anhydride, Pyridine | Base (e.g., K₂CO₃, MeOH) or Acid | Most amine protecting groups |
Optimization of Reaction Conditions and Scalability for Production
The successful transition from a laboratory-scale synthesis to large-scale industrial production of this compound and its analogs requires careful optimization of reaction conditions to ensure safety, efficiency, cost-effectiveness, and high purity of the final product. Key parameters that are typically optimized include temperature, solvent, catalyst, and reaction time.
In the synthesis of related azetidinium salts, it has been demonstrated that both solvent and temperature play a crucial role in the reaction yield. For instance, in the aminolysis of epichlorohydrin, polar protic solvents like water and ethanol (B145695) were found to be superior to aprotic solvents such as acetonitrile (B52724) and hexane. nih.gov An increase in temperature also generally leads to higher yields and faster reaction rates, although this must be balanced against the potential for side reactions and decomposition. nih.gov
A study on the synthesis of azetidinium salts provided the following data on the effect of solvent and temperature on reaction yield, which can serve as a guiding principle for the optimization of similar steps in the synthesis of this compound.
| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Acetonitrile | 60 | 60 | 11 |
| 2 | Hexane | 60 | 60 | 19 |
| 3 | Ethanol | 25 | 60 | 2 |
| 4 | Ethanol | 60 | 60 | 30 |
| 5 | Ethanol | 80 | 60 | 51 |
| 6 | Water | 60 | 60 | 71 |
Table adapted from a study on azetidinium salt synthesis, demonstrating the impact of reaction conditions. nih.gov
For scalability, moving from batch to continuous flow processing can offer significant advantages. nih.gov Flow chemistry can provide better control over reaction parameters, improve heat and mass transfer, enhance safety, and allow for a more streamlined and automated production process. nih.gov This methodology has been shown to be highly efficient for the synthesis of azetidinium salts, resulting in higher yields and shorter reaction times compared to traditional batch methods. nih.gov
The choice of reagents and catalysts is also critical for scalable synthesis. For instance, in cyclization reactions to form spirocyclic systems, the use of robust and cost-effective bases and catalysts is preferred. Purification methods must also be considered for large-scale production. While chromatographic purification is common in the laboratory, scalable methods such as crystallization and distillation are more desirable for industrial applications to minimize solvent waste and cost. rsc.org
Derivatization and Functionalization of 2 Azaspiro 3.4 Octan 6 Ol
Chemical Transformations at the Hydroxyl Group (e.g., esterification, etherification, nucleophilic substitutions)
The secondary hydroxyl group at the C-6 position of the cyclopentane (B165970) ring is a key functional handle for a variety of chemical transformations. Standard alcohol chemistry can be applied to this moiety, although the reactivity can be influenced by the adjacent spirocyclic system. To prevent unwanted side reactions with the azetidine (B1206935) nitrogen, it is common practice to first install a protecting group on the nitrogen, such as a tert-butoxycarbonyl (Boc) group. activate-scientific.com
Esterification: The hydroxyl group can be converted to an ester through reaction with carboxylic acids, acid chlorides, or acid anhydrides. This transformation is typically catalyzed by an acid or a coupling agent.
Etherification: Formation of an ether linkage is another common modification. This can be achieved through reactions like the Williamson ether synthesis, where the corresponding alkoxide of 2-azaspiro[3.4]octan-6-ol reacts with an alkyl halide. Similar alkylations of hydroxyl groups on related azaspirocycle scaffolds have been documented in the synthesis of muscarinic M4 agonists, where a free phenol (B47542) is alkylated with a halide or tosylate in the presence of a base like cesium carbonate. google.comgoogle.com
Nucleophilic Substitutions: The hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride. This activated intermediate can then undergo nucleophilic substitution with a wide range of nucleophiles, allowing for the introduction of various functional groups, including azides, halides, or cyano groups.
A summary of potential transformations at the hydroxyl group is presented below.
| Transformation | Reagent Example | Product Functional Group |
| Esterification | Acyl chloride (e.g., Acetyl chloride) | Ester (-OC(O)R) |
| Etherification | Alkyl halide (e.g., Benzyl (B1604629) bromide) + Base | Ether (-OR) |
| Sulfonylation | Sulfonyl chloride (e.g., Tosyl chloride) | Sulfonate Ester (-OSO₂R) |
| Nucleophilic Substitution | Sodium azide (B81097) (on tosylate) | Azide (-N₃) |
Modifications of the Azetidine Ring Nitrogen (e.g., N-alkylation, N-acylation, amidation)
The nitrogen atom of the four-membered azetidine ring is a nucleophilic secondary amine, making it a prime site for modification. These transformations are fundamental for building more complex molecules and are widely reported for azaspiro[3.4]octane and related azetidine-containing scaffolds. researchgate.net
N-Alkylation: The nitrogen can be alkylated using various alkylating agents, such as alkyl halides or through reductive amination. This introduces a substituent onto the nitrogen, altering the compound's steric and electronic properties. For instance, N-methyl derivatives of related spirocycles have been prepared via N-alkylation reactions. researchgate.net
N-Acylation and Amidation: N-acylation is a frequently employed strategy. The reaction with acyl chlorides or anhydrides yields the corresponding amide. A very common modification is the introduction of a tert-butoxycarbonyl (Boc) group by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). The resulting product, 2-Boc-2-azaspiro[3.4]octan-6-ol, is a stable, protected intermediate suitable for further functionalization at the hydroxyl group. activate-scientific.commolaid.com Acylation with other reagents, such as methyl carbonochloridate (B8618190) on the related 2-azaspiro[3.4]octan-6-one scaffold, has also been demonstrated. google.com These reactions are crucial for creating amide bonds in the synthesis of bioactive compounds.
The table below details common modifications at the azetidine nitrogen.
| Modification Type | Reagent Example | Protecting Group/Functional Group |
| N-Acylation | Di-tert-butyl dicarbonate (Boc₂O) | tert-butoxycarbonyl (Boc) |
| N-Acylation | Methyl carbonochloridate | Methyl carbamate |
| N-Alkylation | Benzylamine (via reductive amination) | N-Benzyl |
| N-Arylation | Phenylhydrazine | N-Phenyl |
Functionalization at Other Ring Positions for Scaffold Diversification
To further diversify the 2-azaspiro[3.4]octane scaffold, functional groups can be introduced at other positions on the cyclopentane ring. This is typically achieved by starting with a pre-functionalized cyclopentane precursor before the formation of the spirocycle. This strategy allows for the placement of ketones, carboxylic acids, and other groups at various positions around the five-membered ring.
Research has described the synthesis of derivatives such as tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate and 2-Boc-6-oxo-2-azaspiro[3.4]octane, where a ketone is present at a position other than C-6. smolecule.comsynthonix.com Similarly, the synthesis of 6-(tert-butoxycarbonyl)-6-azaspiro[3.4]octane-2-carboxylic acid demonstrates the incorporation of a carboxyl group. apexmol.com The introduction of aromatic substituents is also possible, as seen in the synthesis of 8-(2-Fluorophenyl)-6-azaspiro[3.4]octan-5-one. evitachem.com These examples underscore the scaffold's tolerance to a variety of functional groups, enabling the synthesis of a diverse library of compounds for screening and development.
Introduction of Heteroatomic Functionalities onto the this compound Scaffold
The introduction of additional heteroatoms (e.g., oxygen, nitrogen, sulfur) into the spirocyclic core is a powerful strategy for modulating the physicochemical properties of the molecule, such as solubility and polarity. This is generally accomplished by designing synthetic routes that utilize heterocyclic precursors.
For the 2-azaspiro[3.4]octane system, this can involve replacing one or more of the carbon atoms in the cyclopentane ring with a heteroatom. This leads to related but distinct scaffolds such as:
Oxa-azaspiro[3.4]octanes: Where a carbon in the five-membered ring is replaced by an oxygen atom. Examples include 5-oxa-2-azaspiro[3.4]octane and 6-oxa-2-azaspiro[3.4]octane. sioc-journal.cnnih.gov The synthesis of these compounds often proceeds through cycloaddition reactions. sioc-journal.cn Further functionalization, such as the introduction of fluorine atoms to create 7,7-difluoro-5-oxa-2-azaspiro[3.4]octane, has also been reported.
Diaza-azaspiro[3.4]octanes: The incorporation of a second nitrogen atom into the cyclopentane ring results in diazaspiro[3.4]octane systems, such as 2,6-diazaspiro[3.4]octane. sioc-journal.cnresearchgate.net These scaffolds are often considered valuable bioisosteres for commonly used motifs like piperazine. chemrxiv.org
These heteroatom-modified scaffolds provide access to new areas of chemical space and have been identified as important building blocks in drug discovery programs. researchgate.netsigmaaldrich.com
| Heteroatomic Scaffold | Position of Heteroatom(s) | Reference Compound(s) |
| Oxa-azaspiro[3.4]octane | 5-Oxa, 2-Aza | 5-Oxa-2-azaspiro[3.4]octane |
| Oxa-azaspiro[3.4]octane | 6-Oxa, 2-Aza | 6-Oxa-2-azaspiro[3.4]octane |
| Diaza-azaspiro[3.4]octane | 2-Aza, 6-Aza | 2,6-Diazaspiro[3.4]octane |
| Fluoro-oxa-azaspiro[3.4]octane | 7,7-Difluoro, 5-Oxa, 2-Aza | 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane |
Applications of 2 Azaspiro 3.4 Octan 6 Ol As a Versatile Chemical Building Block
Role in Diversity-Oriented Synthesis (DOS) for Compound Library Generation
Diversity-Oriented Synthesis (DOS) aims to generate collections of structurally diverse small molecules to probe biological functions and accelerate drug discovery. The 2-azaspiro[3.4]octane scaffold is a valuable building block in DOS due to its inherent three-dimensionality and the presence of multiple, synthetically accessible functionalization points.
The rigid spirocyclic framework serves as an excellent starting point for creating compound libraries with significant spatial complexity, a desirable trait for disrupting protein-protein interactions. core.ac.uk The synthesis of libraries based on this core allows for systematic variation of substituents on both the azetidine (B1206935) and cyclopentane (B165970) rings. For instance, the nitrogen atom of the azetidine can be readily derivatized, while the hydroxyl group of 2-Azaspiro[3.4]octan-6-ol and other positions on the cyclopentane ring can be modified or used as handles for further chemical elaboration.
Research has demonstrated the use of related diazaspiro[3.4]octane cores to explore diverse molecular peripheries, leading to the generation of small, focused libraries for biological screening. mdpi.com The goal of such DOS campaigns is often to populate chemical space with novel, spirocyclic structures that are underrepresented in typical screening collections. core.ac.uk The development of synthetic routes that allow for the creation of a wide range of spirocyclic scaffolds from a single starting material is a key strategy in this field. core.ac.uk This approach provides rapid access to a multitude of heterocyclic compounds relevant for chemistry-driven drug discovery programs. nih.gov
Construction of Complex Heterocyclic Systems Incorporating the Azaspiro[3.4]octane Unit
The 2-azaspiro[3.4]octane unit is a foundational element for the synthesis of more elaborate heterocyclic systems. Chemists have developed various strategies to build upon this core, either by functionalizing the existing rings or by using it as a precursor for annulation reactions to form fused or larger spirocyclic systems.
Several synthetic routes to the core 2-azaspiro[3.4]octane structure have been developed, often employing readily available starting materials and conventional chemical transformations. rsc.org These methods provide the necessary building blocks for more complex syntheses. For example, approaches have been disclosed for constructing novel thia/oxa-azaspiro[3.4]octanes, which serve as multifunctional modules amenable to further elaboration in drug discovery. doi.org The synthesis of related 2,6-diazaspiro[3.4]octane motifs has been achieved through multi-step routes that leverage enolate acylation to construct the key quaternary carbon center. researchgate.net
The versatility of this scaffold is highlighted by its incorporation into larger, biologically active molecules. An example includes the synthesis of a complex 1,3,4-oxadiazole (B1194373) derivative that features a 2-Oxa-6-azaspiro[3.4]octan-6-yl moiety, demonstrating how the spirocycle can be integrated as a key component in multi-part molecular architectures. acs.org
Synthetic Approaches to Azaspiro[3.4]octane Systems
| Approach | Description | Resulting System | Reference |
|---|---|---|---|
| Ring Annulation | Involves the strategic formation of either the four-membered or five-membered ring onto a pre-existing cyclic precursor to create the spirocyclic core. | 2-Azaspiro[3.4]octane | rsc.org |
| Enolate Acylation | A multi-step route used to build the quaternary spiro-carbon center, particularly for diaza-analogs. | 2,6-Diazaspiro[3.4]octane | researchgate.net |
| Modular Synthesis | Utilizes the core scaffold as a multifunctional module for further chemical elaboration and connection to other heterocyclic systems. | Thia/oxa-azaspiro[3.4]octanes | doi.org |
| Multi-component Reaction | The spirocycle is coupled with other complex fragments, such as oxadiazoles (B1248032) and piperazines, to form large, multi-functional molecules. | 1-(2-Oxa-6-azaspiro[3.4]octan-6-yl)-...-1,3,4-oxadiazol... | acs.org |
Utilization in Fragment-Based Drug Discovery (FBDD)
Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight molecules (fragments) for weak but efficient binding to a biological target. The 2-azaspiro[3.4]octane framework, and specifically derivatives like this compound, are highly valuable in FBDD.
Spirocyclic scaffolds are sought after in FBDD because they offer a higher degree of three-dimensionality compared to flat, aromatic systems, which can lead to improved binding specificity and better physicochemical properties. core.ac.uk However, there is a recognized lack of such spirocyclic compounds in many fragment screening libraries. core.ac.uk Synthetic campaigns focused on creating diverse libraries of spirocycles are underway to address this gap. core.ac.ukdtu.dk
The properties of this compound make it an ideal fragment:
Low Molecular Weight: It fits well within the "rule of three" commonly applied to fragment design.
Structural Rigidity and Complexity: The spirocyclic nature provides a well-defined three-dimensional shape that can fit into complex protein binding pockets.
Functional Handles: The secondary amine (N-H) and the alcohol (O-H) group serve as key points for both hydrogen bonding interactions with a target and for synthetic elaboration to grow the fragment into a more potent lead compound.
A notable example of the utility of this scaffold in drug discovery is the development of a SARS-CoV-2 3CL protease inhibitor, where a related 6-oxa-2-azaspiro[3.4]octane moiety was incorporated to achieve a balanced profile of potency and metabolic stability. acs.org
Key Properties of Azaspiro[3.4]octane Fragments for FBDD
| Property | Advantage in FBDD | Reference |
|---|---|---|
| Three-Dimensionality | Provides access to novel chemical space and allows for more specific interactions with protein binding sites compared to flat molecules. | core.ac.uk |
| Low Molecular Weight | Adheres to the principles of fragment design, ensuring higher ligand efficiency and providing a good starting point for optimization. | dtu.dk |
| Synthetic Tractability | The presence of functional groups like amines and alcohols allows for straightforward chemical modification to improve binding affinity and selectivity. | acs.org |
| Scaffold Rigidity | Reduces the entropic penalty upon binding to a target, which can contribute to more efficient binding. | core.ac.uk |
Development of Advanced Materials and Probes
Beyond its role as a scaffold for compound libraries, the 2-azaspiro[3.4]octane core is being used to develop specialized molecules such as advanced materials and highly potent biological probes.
In the realm of medicinal chemistry, derivatives of this scaffold have been used to create targeted therapeutic agents. For example, a 2,6-diazaspiro[3.4]octane building block was the starting point for the synthesis of a nitrofuran carboxamide that was identified as a remarkably potent antitubercular lead, with activity against Mycobacterium tuberculosis. mdpi.com Such compounds act as molecular probes to investigate biological pathways and can be developed into new drugs.
The broader family of four-membered azetidine heterocycles, to which the 2-azaspiro[3.4]octane belongs, has been successfully employed in the creation of other advanced probes. doi.org For instance, azetidine derivatives have been developed as selective Janus kinase (JAK) inhibitors and as ligands for positron emission tomography (PET), a sophisticated medical imaging technique. doi.org These examples underscore the potential of the 2-azaspiro[3.4]octane framework as a key component in the design of next-generation chemical probes and materials for both therapeutic and diagnostic applications.
Computational Chemistry and Structure Activity Relationship Sar Studies of 2 Azaspiro 3.4 Octan 6 Ol Derivatives
Molecular Modeling and Docking Studies to Elucidate Ligand-Receptor Interactions
Molecular modeling and docking simulations are powerful tools to visualize and understand the binding of 2-azaspiro[3.4]octane derivatives at an atomic level. These studies reveal key interactions between the ligand and the amino acid residues of the target protein's binding pocket, providing a rationale for observed biological activity.
For instance, in the development of inhibitors for the thioesterase (TE) domain of Pks13, a key enzyme in Mycobacterium tuberculosis, derivatives of the closely related 2-oxa-6-azaspiro[3.4]octane were studied. semanticscholar.orgacs.org Docking studies showed that the 2-oxa-6-azaspiro[3.4]octane group could reach deeper into the TE active site compared to other cyclic amines. semanticscholar.org The oxygen atom of the spirocycle was positioned in an area of favorable polar interactions, helping to stabilize a key water molecule that was also hydrogen-bonded to the side chain of Tyr1663 in the enzyme's active site. semanticscholar.org
In another example, concerning inhibitors for the SARS-CoV-2 3CL protease, the 6-oxa-2-azaspiro[3.4]octane moiety was identified as a valuable component for the amine side chain. acs.orgacs.org X-ray crystal structures of related inhibitors complexed with the protease showed that spirocyclic fragments can occupy the lipophilic S1' pocket of the enzyme. acs.orgbiorxiv.org This strategic placement is crucial for achieving high inhibitory activity. acs.orgacs.org The decision to retain the 6-oxa-2-azaspiro[3.4]octane scaffold allowed researchers to focus on optimizing interactions in other pockets (S1 and S2) of the enzyme, ultimately leading to a balanced profile of potency and metabolic stability. acs.orgacs.org
Similarly, in the design of monoacylglycerol lipase (B570770) (MAGL) inhibitors, the 7-oxa-5-azaspiro[3.4]octan-6-one scaffold was utilized. acs.org Docking studies of a hit compound revealed two direct hydrogen bonds between the ligand and the MAGL protein, which explained its strong inhibitory activity. acs.org This structural insight guided the subsequent lead optimization process.
Quantitative Structure-Activity Relationship (QSAR) Analysis
While formal QSAR studies on 2-azaspiro[3.4]octan-6-ol derivatives are not extensively published, the principles of structure-activity relationships (SAR) are heavily employed in their optimization. SAR analyses form the qualitative foundation for QSAR, establishing connections between specific structural modifications and changes in biological potency.
In the development of SARS-CoV-2 3CL protease inhibitors, a clear SAR was established. acs.org Replacing a fused isoindoline (B1297411) group with a monocyclic pyrrolidine (B122466) resulted in a more than 10-fold decrease in activity. acs.orgbiorxiv.org However, introducing spiroazetidine derivatives, such as compound 9 which possesses the 6-oxa-2-azaspiro[3.4]octane moiety, led to a compound with a balanced profile, showing an IC50 value of 8.37 nM and significantly improved metabolic stability. acs.orgacs.org This demonstrates that the spirocyclic nature of the substituent is critical for activity, likely by providing an optimal three-dimensional conformation to fit into the S1' pocket. acs.orgbiorxiv.org
For Pks13 inhibitors, SAR exploration revealed that modifications decreasing the basicity of the amine in the spirocycle were detrimental to activity. semanticscholar.org This was rationalized by the loss of a key hydrogen bond interaction between the protonated nitrogen and an asparagine residue (Asn1640) in the binding site. semanticscholar.org This highlights how even subtle electronic changes to the scaffold can have a profound impact on binding affinity.
Conformational Analysis and Stereochemical Impact on Biological Activity
The 2-azaspiro[3.4]octane scaffold is a spirocycle, meaning its two rings are connected by a single shared carbon atom. This arrangement imparts significant conformational rigidity compared to more flexible linear or monocyclic systems. This rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a receptor and presents a well-defined three-dimensional shape.
Stereochemistry plays a critical role in the biological activity of these derivatives. The synthesis of specific stereoisomers is often required to achieve the desired therapeutic effect. In the development of potent and reversible MAGL inhibitors, a lead optimization effort led to the discovery of (2s,4s)-2-((3-((3-chloro-4-methylbenzyl)oxy)azetidin-1-yl)carbonyl)-7-oxa-5-azaspiro[3.4]octan-6-one (compound 4f). acs.org The specific (2s,4s) stereochemistry was crucial for its potent activity (MAGL IC50 = 6.2 nM) and high selectivity against related enzymes. acs.org This indicates that the precise spatial orientation of the substituents, dictated by the stereocenters on the spirocyclic core, is essential for optimal interaction with the MAGL active site.
Patents related to 2-azaspiro[3.4]octane derivatives as M4 muscarinic acetylcholine (B1216132) receptor agonists also specify particular stereoisomers, such as benzyl (B1604629) (R)-(2-azaspiro[3.4]octan-6-yl)carbamate, underscoring the importance of stereochemistry for this class of compounds as well. google.com The defined conformation of the spirocyclic system ensures that functional groups are projected into the correct regions of the receptor binding pocket to elicit a biological response.
Prediction of Molecular Properties and Pharmacokinetic Profiles (e.g., lipophilicity, polar surface area) to Guide Design
In modern drug discovery, optimizing the biological activity of a compound must be balanced with achieving a suitable pharmacokinetic profile. Computational tools are used to predict key molecular properties that influence absorption, distribution, metabolism, and excretion (ADME). For 2-azaspiro[3.4]octane derivatives, properties like lipophilicity (logP or logD), topological polar surface area (TPSA), and molecular weight are carefully monitored to guide the design process. acs.orgnih.gov
The use of lipophilic ligand efficiency (LLE), which relates potency to lipophilicity, was a key indicator during the optimization of MAGL inhibitors. acs.org This strategy aimed to increase potency without excessively increasing lipophilicity, a common cause of non-specific binding and other off-target effects. acs.org
In the optimization of Pks13 inhibitors, derivatives such as 4-((2-oxa-6-azaspiro[3.4]octan-6-yl)methyl)-5-hydroxy-2-(4-hydroxyphenyl)-N-methylbenzofuran-3-carboxamide (compound 6) were designed to have reduced logD at pH 7.4 and a lower amine pKa. acs.org These modifications were intended to improve properties like solubility and reduce off-target effects such as hERG channel inhibition, while maintaining potent enzyme inhibition and good microsomal stability. acs.orgnih.gov
The table below shows computed molecular properties for the parent 2-azaspiro[3.4]octane and a related oxa-derivative, which serve as baseline data for medicinal chemists. nih.govnih.gov
| Property | 2-Azaspiro[3.4]octane | 6-Oxa-2-azaspiro[3.4]octane |
| Molecular Formula | C7H13N | C6H11NO |
| Molecular Weight | 111.18 g/mol | 113.16 g/mol |
| XLogP3-AA (Lipophilicity) | 1.3 | -0.3 |
| Hydrogen Bond Donor Count | 1 | 1 |
| Hydrogen Bond Acceptor Count | 1 | 2 |
| Topological Polar Surface Area (TPSA) | 12 Ų | 21.3 Ų |
| Rotatable Bond Count | 0 | 0 |
Emerging Research Directions and Future Perspectives
Development of Novel, More Efficient Synthetic Methodologies for 2-Azaspiro[3.4]octan-6-ol
The synthesis of the core 2-azaspiro[3.4]octane scaffold has been approached through various strategies, primarily focusing on the construction of the spirocyclic core. researchgate.netnih.gov These methods often involve either the annulation of the cyclopentane (B165970) ring or the four-membered azetidine (B1206935) ring, utilizing readily available starting materials and conventional chemical transformations. researchgate.netnih.gov However, the development of synthetic routes that are both efficient and allow for diverse functionalization, particularly for the introduction of a hydroxyl group at the 6-position to yield this compound, remains a key area for future research.
Current research into related azaspiro[3.4]octane systems has explored step-economic and scalable syntheses of novel thia- and oxa-azaspiro[3.4]octanes, which can serve as versatile modules in drug discovery. mdpi.com These approaches could potentially be adapted for the synthesis of this compound. Future methodologies will likely focus on asymmetric synthesis to control the stereochemistry of the hydroxyl group and the spirocenter, which is crucial for optimizing pharmacological activity. The development of catalytic methods, such as transition-metal-catalyzed C-H activation or cycloaddition reactions, could provide more direct and atom-economical routes to this target molecule and its derivatives.
| Synthetic Approach | Description | Potential Advantages |
| Ring Annulation | Stepwise construction of the cyclopentane or azetidine ring onto a pre-existing ring. researchgate.netnih.gov | Utilizes readily available starting materials. |
| [3+2] Cycloaddition | Formation of the five-membered ring through a cycloaddition reaction. mdpi.com | Potentially rapid construction of the core scaffold. |
| Asymmetric Catalysis | Use of chiral catalysts to control stereochemistry during synthesis. | Access to enantiomerically pure compounds. |
| C-H Activation | Direct functionalization of C-H bonds to introduce the hydroxyl group or other functionalities. | Increased synthetic efficiency and atom economy. |
Exploration of New Biological Targets and Therapeutic Areas for Derivatives
While direct biological studies on this compound are limited, research on analogous azaspiro[3.4]octane derivatives has revealed their potential to interact with a range of biological targets. This suggests that derivatives of this compound could also exhibit valuable pharmacological activities.
For instance, derivatives of the closely related 2-oxa-6-azaspiro[3.4]octane have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov Furthermore, benzofuran derivatives incorporating spirocyclic moieties have shown activity against the polyketide synthase 13 (Pks13) thioesterase domain, which is essential for the biosynthesis of mycolic acid in Mycobacterium tuberculosis. nih.gov This highlights a potential avenue for the development of novel antitubercular agents.
In a different therapeutic area, derivatives of 5-oxa-2,6-diazaspiro[3.4]oct-6-ene have been identified as potent and selective antagonists of the somatostatin receptor subtype 5 (SSTR5), presenting a novel approach for the treatment of type 2 diabetes mellitus. researchgate.net Additionally, 5-oxa-2-azaspiro[3.4]octane derivatives have been explored as M4 receptor agonists, which are of interest for treating neurological and psychiatric disorders. nih.gov
The exploration of derivatives of this compound for these and other biological targets is a promising direction for future research. The presence of the hydroxyl group provides a handle for further chemical modification, allowing for the generation of libraries of compounds with diverse properties to be screened against a wide range of biological targets.
| Potential Biological Target | Therapeutic Area |
| Epidermal Growth Factor Receptor (EGFR) | Oncology |
| Polyketide Synthase 13 (Pks13) | Infectious Diseases (Tuberculosis) |
| Somatostatin Receptor Subtype 5 (SSTR5) | Metabolic Disorders (Type 2 Diabetes) |
| Muscarinic M4 Receptor | Neurology/Psychiatry |
Integration with High-Throughput Synthesis and Screening Platforms
The integration of this compound derivatives with high-throughput synthesis and screening platforms is a logical next step in exploring their therapeutic potential. Automated synthesis platforms can enable the rapid generation of large libraries of derivatives by varying the substituents on the azetidine nitrogen and by modifying the hydroxyl group. bldpharm.com This approach allows for a systematic exploration of the chemical space around the this compound scaffold.
High-throughput screening (HTS) can then be employed to test these compound libraries against a multitude of biological targets in a time- and cost-effective manner. The structural novelty and three-dimensional nature of spirocyclic compounds make them well-suited for inclusion in screening libraries aimed at identifying hits for challenging targets, such as protein-protein interactions. The development of robust and scalable synthetic routes to this compound will be crucial for its successful integration into HTS campaigns.
Advanced Computational Approaches in Rational Drug Design and Optimization
Advanced computational approaches are expected to play a pivotal role in the rational design and optimization of drugs based on the this compound scaffold. Computational tools can be utilized to predict the physicochemical properties of derivatives, such as solubility and metabolic stability, which are critical for drug development.
Molecular modeling techniques, such as docking and molecular dynamics simulations, can provide insights into the binding modes of this compound derivatives with their biological targets. This information can guide the design of new analogs with improved potency and selectivity. Furthermore, quantitative structure-activity relationship (QSAR) studies can be employed to identify the key structural features that contribute to the biological activity of these compounds, further aiding in their optimization. The use of in silico methods can help to prioritize the synthesis of the most promising compounds, thereby accelerating the drug discovery process.
Q & A
Q. How can researchers synthesize 2-Azaspiro[3.4]octan-6-ol with high purity, and what analytical methods validate its structural integrity?
Methodological Answer: A typical synthesis involves reductive amination or spirocyclization strategies. For example, tert-butyl-protected intermediates (e.g., tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate) can undergo reduction using sodium cyanoborohydride in ethanol, followed by deprotection with trifluoroacetic acid . Purification via silica gel chromatography (e.g., 1:10 methanol/dichloromethane) ensures purity. Structural validation requires LCMS (e.g., m/z 302.9 [M+H]+) and ¹H NMR (e.g., δ 7.87 ppm for aromatic protons) .
What strategies are effective for formulating hypothesis-driven research questions on this compound’s biological activity?
Methodological Answer: Use the FLOAT method:
- Focus on a specific property (e.g., "How does the hydroxyl group at position 6 influence binding affinity?").
- Link to measurable variables (e.g., IC₅₀ values against a target enzyme).
- Ensure scope is neither too broad (e.g., "Study all derivatives") nor too narrow (e.g., "Study only one solvent system"). Validate feasibility via preliminary literature reviews and resource availability (e.g., access to enantiomer separation techniques) .
Q. How should researchers design experiments to assess the compound’s preliminary pharmacological properties?
Methodological Answer:
- In vitro assays : Measure binding affinity using surface plasmon resonance (SPR) or fluorescence polarization.
- Metabolic stability : Use liver microsomes to calculate half-life (t₁/₂).
- Solubility : Employ shake-flask methods with HPLC quantification.
Include controls (e.g., positive/negative controls for enzyme inhibition) and triplicate measurements to ensure reproducibility .
Advanced Research Questions
Q. How can stereochemical challenges during synthesis be resolved, and what computational tools predict enantiomer stability?
Methodological Answer:
- Enantiomer separation : Use supercritical fluid chromatography (SFC) with chiral columns (e.g., Phenomenex Lux Amylose-1) and mobile phases like CO₂/ethanol-ammonia mixtures .
- Computational prediction : Perform ab initio calculations (e.g., HF/3-21G or MP2/6-311G) to optimize geometries and compare relative stability of (6R,7R) vs. (6S,7S) configurations .
Q. What methodologies address contradictions in bioactivity data across different studies?
Methodological Answer:
- Systematic analysis : Compare assay conditions (e.g., buffer pH, temperature) and compound purity (e.g., via HPLC trace quantification).
- Meta-analysis : Aggregate data from multiple studies using statistical tools (e.g., random-effects models) to identify outliers or confounding variables.
- Replicate experiments : Use standardized protocols (e.g., NIH guidelines for dose-response assays) to minimize variability .
Q. How can structure-activity relationship (SAR) studies be optimized for this compound derivatives?
Methodological Answer:
- Isostere replacement : Substitute the spirocyclic core with analogs like 2-azaspiro[3.3]heptane to assess conformational effects on activity .
- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate steric/electrostatic fields with bioactivity data. Validate models with leave-one-out cross-validation (e.g., q² > 0.5) .
Q. What advanced techniques characterize the compound’s interaction with biological targets?
Methodological Answer:
- X-ray crystallography : Co-crystallize the compound with its target protein (e.g., kinase) to resolve binding modes.
- Molecular dynamics (MD) simulations : Simulate binding trajectories (50–100 ns) to analyze hydrogen bonding and hydrophobic interactions.
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
